molecular formula C22H27N2O5P B11403871 Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11403871
M. Wt: 430.4 g/mol
InChI Key: BLGBZMRCMOITBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a molecular formula of C22H27N2O5P. This compound is notable for its unique structure, which includes an oxazole ring, a benzylamino group, and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzylamino and methoxyphenyl groups. The phosphonate group is then added through a phosphorylation reaction using diethyl phosphite under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the oxazole ring or the methoxyphenyl group, depending on the reagents used.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the phosphonate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzylamino group, while reduction could lead to partially or fully reduced derivatives of the oxazole ring.

Scientific Research Applications

DIETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cyclization and substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of DIETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The oxazole ring and benzylamino group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    DIETHYL [2-(2-FURYL)-5-[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE: This compound has a similar structure but with a furan ring instead of a benzyl group.

    DIETHYL [5-(BENZYLAMINO)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-4-YL]PHOSPHONATE: This compound includes a dichlorophenyl group, which may alter its chemical and biological properties.

Uniqueness: DIETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxyphenyl group, in particular, may enhance its interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H27N2O5P

Molecular Weight

430.4 g/mol

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O5P/c1-4-27-30(25,28-5-2)22-21(23-16-18-9-7-6-8-10-18)29-20(24-22)15-17-11-13-19(26-3)14-12-17/h6-14,23H,4-5,15-16H2,1-3H3

InChI Key

BLGBZMRCMOITBV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.